molecular formula C23H18ClN3O4S B2428137 2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 894554-46-2

2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2428137
CAS No.: 894554-46-2
M. Wt: 467.92
InChI Key: LLTGASUODOGGMY-UHFFFAOYSA-N
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Description

2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H18ClN3O4S and its molecular weight is 467.92. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-(4-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4S/c24-15-7-9-16(10-8-15)27-21(29)14-32-23(27)18-5-1-2-6-19(18)26(22(23)30)13-20(28)25-12-17-4-3-11-31-17/h1-11H,12-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTGASUODOGGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide (CAS Number: 894554-46-2) is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H18ClN3O4SC_{23}H_{18}ClN_{3}O_{4}S, with a molecular weight of approximately 467.9 g/mol. The structure features a spiro-indoline-thiazolidine core, which is significant for its biological activity.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit promising anticancer activity . The mechanism often involves the inhibition of key enzymes associated with cancer proliferation, such as:

  • Histone Deacetylase (HDAC)
  • Thymidylate Synthase
  • Topoisomerase II

A study highlighted that derivatives of oxadiazole, which share structural similarities with our compound, can inhibit telomerase activity and exhibit cytotoxic effects against various cancer cell lines .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties . Inhibitors targeting lipoxygenase enzymes (e.g., 15-LOX) have shown effectiveness in reducing inflammation. A related study demonstrated that certain chlorophenyl derivatives exhibited IC50 values indicating significant inhibitory activity against 15-LOX .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds structurally related to the target molecule have been evaluated for their ability to scavenge free radicals and protect cellular integrity .

Case Studies and Research Findings

  • Study on Anticancer Mechanisms : A comprehensive review analyzed various derivatives of indoline and thiazolidine scaffolds, revealing their potential as anticancer agents through enzyme inhibition . The study emphasized the importance of structural modifications in enhancing bioactivity.
  • Inflammatory Response Modulation : Research on related compounds indicated significant modulation of inflammatory pathways, suggesting that the target compound could similarly affect cytokine production and leukocyte migration .
  • Oxidative Stress Reduction : In vitro assays demonstrated that derivatives with similar functional groups effectively reduced oxidative stress markers in cellular models, supporting the hypothesis that our compound may exhibit similar properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing activity include:

  • Substituent Positioning : Variations in substituent groups on the phenyl rings significantly impact enzyme binding affinity and overall efficacy.
  • Functional Group Variation : Altering functional groups can enhance solubility and bioavailability, critical for therapeutic applications.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide exhibit significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Case Study: Anticancer Efficacy
A study evaluating the anticancer activity reported IC50 values indicating potent cytotoxic effects against leukemia cell lines:

Cell LineIC50 Value (µM)
NB40.94
HL601.62
MCF729.3

The mechanisms underlying the anticancer activity may involve apoptosis induction and cell cycle arrest, suggesting pathways that do not rely on tubulin polymerization or Src inhibition.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Thiazolidine derivatives are known for their broad-spectrum antimicrobial activities. Biological assays indicate effective inhibition against several bacterial strains; however, specific data for this compound is limited.

Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Values
AnticancerNB4 (leukemia)0.94 µM
HL60 (leukemia)1.62 µM
MCF7 (breast cancer)29.3 µM
AntimicrobialVarious bacterial strainsNot specified

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